2-(2,2-Diethoxyethoxy)ethan-1-ol

Description

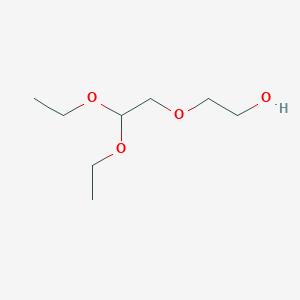

Structure

2D Structure

3D Structure

Properties

CAS No. |

62005-55-4 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2,2-diethoxyethoxy)ethanol |

InChI |

InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

UUBOQGZIYKWPRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COCCO)OCC |

Origin of Product |

United States |

Polymerizable Groups:attaching Polymerizable Functional Groups, Such As Acrylates or Vinyl Ethers, Can Be Modeled to Design Novel Monomers for the Synthesis of Functional Polymers. Computational Simulations Can Help Predict the Reactivity of These Monomers and the Resulting Polymer Properties, Such As Chain Conformation and Flexibility.

Detailed Research Findings from Analogous Systems

While direct computational studies on functionalized 2-(2,2-diethoxyethoxy)ethan-1-ol are not extensively available in the public domain, research on similar molecules provides a robust framework for hypothetical design. Molecular dynamics simulations on polyethylene (B3416737) glycol (PEG) derivatives, for example, have demonstrated that the choice of end-group functionality significantly impacts the polymer's hydrodynamic radius and its interaction with biological membranes. rsc.orgacs.orgnih.govresearchgate.net These studies often utilize force fields like GAFF and OPLS-AA to simulate molecular behavior. rsc.orgnih.gov

Similarly, DFT studies on functionalized crown ethers have shown that the introduction of electron-donating or electron-withdrawing groups can fine-tune the cation-binding selectivity of the ether macrocycle. rsc.orgatlantis-press.comnih.govatlantis-press.comresearchgate.net These principles can be directly applied to the computational design of this compound derivatives for applications such as phase-transfer catalysis or ion-selective extraction.

Hypothetical Data Tables for Designed Derivatives

Based on the principles derived from computational studies of analogous compounds, we can construct hypothetical data tables to illustrate the potential for tailoring the properties of this compound derivatives. The following tables present predicted properties of virtually designed derivatives, assuming functionalization at the terminal hydroxyl group. These values are illustrative and would require specific quantum chemical or molecular dynamics calculations for validation.

Table 1: Predicted Physicochemical Properties of Functionalized this compound Derivatives

| Derivative Name | Functional Group | Predicted Dipole Moment (Debye) | Predicted LogP | Predicted Application |

| 2-(2,2-Diethoxyethoxy)ethyl acetate | -OCOCH₃ | 3.5 | 1.2 | Polar aprotic solvent |

| Sodium 2-(2,2-diethoxyethoxy)ethoxide | -O⁻Na⁺ | 8.2 | -2.5 | Anionic surfactant |

| 2-(2,2-Diethoxyethoxy)ethyl acrylate | -OCOCH=CH₂ | 3.8 | 1.5 | Polymerizable monomer |

| 2-(2,2-Diethoxyethoxy)ethylamine | -NH₂ | 2.9 | 0.8 | Building block for synthesis |

| 2-(2,2-Diethoxyethoxy)ethyl trifluoroacetate | -OCOCF₃ | 5.1 | 1.8 | Specialty solvent |

Table 2: Predicted Interaction Energies of Functionalized Derivatives with Metal Cations (DFT Calculation Analogy)

| Derivative Name | Cation | Predicted Binding Energy (kcal/mol) | Potential Application |

| This compound | Li⁺ | -25.4 | Ion-selective solvent |

| This compound | Na⁺ | -21.8 | Ion-selective solvent |

| This compound | K⁺ | -18.5 | Ion-selective solvent |

| 2-(2,2-Diethoxyethoxy)ethoxyacetic acid | Li⁺ | -35.2 | Metal ion extraction |

| 2-(2,2-Diethoxyethoxy)ethoxyacetic acid | Na⁺ | -30.1 | Metal ion extraction |

These tables exemplify how computational design can systematically explore a vast chemical space of functionalized derivatives. By predicting key molecular properties and interaction energies, computational chemistry provides a powerful tool for the rational design of new materials with tailored functionalities, based on the versatile scaffold of this compound. Further experimental validation would be necessary to confirm these theoretical predictions.

Applications of 2 2,2 Diethoxyethoxy Ethan 1 Ol in Advanced Material Science and Polymer Chemistry

Utilization as a Monomer or Building Block in Polymerization Reactions

2-(2,2-Diethoxyethoxy)ethan-1-ol's reactive hydroxyl group allows it to be used as a monomer or co-monomer in various polymerization reactions. This integration enables the synthesis of polymers with customized properties, influenced by the distinct diethoxyethoxy structure of the parent molecule.

The presence of a hydroxyl group in this compound makes it a suitable candidate for the synthesis of polyethers and polyurethanes. In the production of polyethers, it can act as an initiator or be incorporated into the polymer chain, influencing the final properties of the material. A general method for preparing polyethers involves the direct reaction of diols in the presence of a protic ionic salt as a catalyst, a process that can accommodate a variety of alcohols.

In polyurethane synthesis, this compound can be used as a chain extender or as part of the polyol component. Polyurethanes are typically synthesized through the reaction of a diisocyanate with a polyol. nih.gov The choice of the polyol component is crucial in determining the final properties of the polyurethane, such as its flexibility, hardness, and biocompatibility. nih.gov For instance, the use of bio-based resources like isosorbide to create diols for polyurethane synthesis highlights a move towards more sustainable polymer production. nih.gov

A study on the synthesis of ethoxylated urethane (B1682113) prepolymers involved the reaction of polyethylene (B3416737) glycol with dicyclohexylmethane diisocyanate. researchgate.net This prepolymer was then modified with cetyl alcohol to create a hydrophobically modified ethoxylated urethane (HEUR), which demonstrated significantly higher thickening efficiency compared to its unmodified counterpart. researchgate.net This illustrates how the incorporation of specific alcohol moieties can tailor the properties of the resulting polymer for specific applications.

| Polymer Type | Role of Alcohol | Resulting Polymer Characteristics |

| Polyethers | Initiator or part of the polymer chain | Modified polymer properties |

| Polyurethanes | Chain extender or part of the polyol component | Tailored flexibility, hardness, and biocompatibility |

| Hydrophobically Modified Ethoxylated Urethane (HEUR) | Modifying agent (e.g., cetyl alcohol) | Enhanced thickening efficiency |

Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis often involves the use of monomers with multiple reactive sites. While direct use of this compound in dendrimer synthesis is not extensively documented, its structural motifs are relevant. The synthesis of PAMAM (polyamidoamine) dendrimers, for instance, utilizes core molecules like ethylenediamine or 1,4-diaminobutane, which are then reacted with molecules like methyl acrylate in a stepwise manner to build up the dendritic structure. rsc.org

The general procedure for creating second-generation PAMAM dendrimers based on a p-tert-butylthiacalix researchgate.netarene core involves a multi-step synthesis. nih.gov This process includes reacting a first-generation dendrimer with methyl acrylate, followed by a reaction with a large excess of ethylenediamine. nih.gov The resulting dendrimers have shown unusual fluorescence properties and an ability to bind to catecholamines, suggesting their potential use in sensor applications. nih.gov

Role in the Formulation of Novel Solvents for Specific Chemical Transformations

The unique solvent properties of this compound and its derivatives are of significant interest in the development of specialized solvent systems for chemical reactions.

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. nih.gov These solvents are gaining attention as greener alternatives to traditional volatile organic compounds. The physical properties of DESs, such as viscosity and density, can be tuned by altering the composition and ratio of their components. nih.gov For example, DESs based on ethylene (B1197577) glycol have been shown to have lower densities compared to those based on glycerol. nih.gov

Ionic liquids (ILs), which are salts with low melting points, share some properties with DESs, such as low volatility and non-flammability. nih.gov The synthesis of imidazolium-based ionic liquids often involves the reaction of 1-methylimidazole with various alkyl halides. rsc.org A concept known as "Concept of Melting Point Lowering due to Ethoxylation" (COMPLET) utilizes anions of the type Cx(EO)yCH2COO– to create ionic liquids with a variety of metal ions, moving beyond the typical 1:1 stoichiometry. researchgate.net This approach allows for the incorporation of di- and trivalent transition and rare earth metals. researchgate.net

The ethyleneoxy bridge in some ionic liquids has been shown to enhance the dissolution of organic compounds. This feature is particularly beneficial in designing catalysts for organic synthesis.

| Solvent Type | Key Components | Notable Properties |

| Deep Eutectic Solvents (DES) | Hydrogen Bond Donors (HBDs) and Hydrogen Bond Acceptors (HBAs) | Tunable viscosity and density, low volatility |

| Ionic Liquids (ILs) | Cations and Anions | Low melting point, non-flammability |

| COMPLET-based ILs | Cx(EO)yCH2COO– anions and various metal ions | Flexible stoichiometry, incorporation of multivalent metals |

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. The polymerization of methyl methacrylate, for example, has been studied in an aqueous sulfuric acid-ethanol medium, where the concentration of ethanol (B145695) was found to affect the polymer yield. researchgate.net

The amination of diethylene glycol to produce 2-(2-aminoethoxy)ethanol is another example where reaction conditions, including the catalyst and the molar ratio of reactants, determine the product distribution. chemicalbook.com Different catalysts, such as cobalt oxide on alumina versus cobalt oxide on Kieselguhr, and varying reaction temperatures and pressures can shift the ratio of desired amine products. chemicalbook.com

| Reaction | Solvent/Catalyst System | Impact on Reaction |

| Polymerization of methyl methacrylate | Aqueous sulfuric acid-ethanol medium | Ethanol concentration affects polymer yield |

| Amination of diethylene glycol | Cobalt Oxide on Alumina or Kieselguhr | Catalyst and conditions alter product selectivity |

Precursor in the Synthesis of Surfactants and Emulsifiers for Industrial Chemical Systems (excluding biological/personal care)

While specific examples detailing the use of this compound as a precursor for industrial surfactants are not prevalent in the provided search results, the broader class of ethoxylated alcohols is widely used in this capacity. The ethoxylation of alcohols, a process where ethylene oxide is added to a substrate, is a common method for producing nonionic surfactants. atamanchemicals.comatamanchemicals.com These surfactants find applications as painting diluents, paint deleting agents, and as solvents for petroleum soap and sulfonic acid. atamanchemicals.com

The structure of this compound, with its hydrophilic and lipophilic portions, is characteristic of a surfactant precursor. The ethoxy groups contribute to its water solubility, while the hydrocarbon backbone provides lipophilicity. By modifying the terminal hydroxyl group, it is conceivable to synthesize a range of nonionic surfactants with tailored properties for various industrial applications.

Design of Non-Ionic Surfactants with Controlled Hydrophilicity

Theoretically, the ethoxy groups and the terminal hydroxyl group of this compound could impart a degree of hydrophilicity to molecules. This has led to scientific consideration of its potential as a component in the synthesis of non-ionic surfactants. The balance between its alkyl chain and the oxygen-containing groups could be manipulated to control the hydrophilic-lipophilic balance (HLB) of resulting surfactant molecules. However, specific research data detailing the synthesis and performance of surfactants derived from this specific compound is not extensively available in publicly accessible literature.

Investigation of Micellar Formation and Stability in Chemical Systems

Following from its potential role in surfactant design, derivatives of this compound would be of interest in the study of micellar formation. The critical micelle concentration (CMC) and the stability of micelles are crucial parameters in applications ranging from drug delivery to emulsion polymerization. Investigations into how the specific structure of this compound influences these properties would be a valuable area of research, though detailed studies are not yet prevalent.

Application in Coatings and Resins with Enhanced Performance Properties

The presence of a reactive hydroxyl group suggests that this compound could be incorporated into polymer backbones or used as a modifying agent in coatings and resins. Its integration could potentially influence properties such as flexibility, adhesion, and solvent resistance.

Cross-linking Agents in Polymer Networks

The hydroxyl functionality of this compound allows it to act as a potential cross-linking agent in certain polymer systems, such as in the curing of epoxy or urethane resins. By reacting with other functional groups, it could contribute to the formation of a three-dimensional polymer network, thereby enhancing the mechanical strength and thermal stability of the material. The diethoxy groups might also influence the cross-linking density and the final properties of the cured polymer.

Plasticizers with Specific Compatibility Profiles for Material Engineering

The flexible ether linkages and alkyl groups in this compound suggest a potential application as a plasticizer. Plasticizers are added to polymers to increase their flexibility and durability. The specific compatibility of this compound with various polymer matrices would need to be experimentally determined to assess its effectiveness as a plasticizer and to understand its impact on the glass transition temperature and mechanical properties of the final material. Research in this specific application is still an emerging field.

Derivatization and Functionalization Strategies for 2 2,2 Diethoxyethoxy Ethan 1 Ol

Chemical Modifications at the Hydroxyl Group

The primary alcohol moiety is a key site for derivatization, allowing for the introduction of a wide range of functional groups through well-established reactions.

Esterification: The hydroxyl group of 2-(2,2-diethoxyethoxy)ethan-1-ol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk These reactions are typically catalyzed by a strong acid, such as sulfuric acid, when reacting with a carboxylic acid. chemguide.co.uk The reaction involves heating the alcohol with the carboxylic acid, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. chemguide.co.uk

Alternatively, more reactive derivatives of carboxylic acids can be used. For instance, the reaction with an acyl chloride is vigorous and may proceed at room temperature, producing hydrogen chloride as a byproduct. chemguide.co.uk A patent describing the esterification of a structurally related amino alcohol highlights methods such as reaction with a carbonyl halogenide (acyl chloride) or trans-esterification with a methyl or ethyl ester in the presence of a catalyst like metallic sodium. google.com These methods are directly applicable to producing esters from this compound.

Etherification: The synthesis of this compound itself can be achieved through a Williamson-type ether synthesis, involving the reaction of ethylene (B1197577) glycol with bromoacetaldehyde (B98955) diethyl acetal (B89532) in the presence of a base like potassium hydroxide. chemicalbook.com This demonstrates the reactivity of a hydroxyl group in forming an ether linkage. Similarly, the hydroxyl group of the title compound can be further functionalized to create more complex ethers. By first converting the alcohol to its alkoxide with a strong base, it can then react with an alkyl halide to form a new ether bond.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Product | Catalyst/Conditions |

|---|---|---|---|

| Esterification | This compound + Carboxylic Acid (R-COOH) | 2-(2,2-Diethoxyethoxy)ethyl ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Esterification | This compound + Acyl Chloride (R-COCl) | 2-(2,2-Diethoxyethoxy)ethyl ester | Often no catalyst needed, may use a base to scavenge HCl |

| Transesterification | This compound + Methyl/Ethyl Ester (R-COOR') | 2-(2,2-Diethoxyethoxy)ethyl ester | Base catalyst (e.g., Na), Heat |

| Etherification | This compound + Alkyl Halide (R'-X) | 1-Alkoxy-2-(2,2-diethoxyethoxy)ethane | Strong base (e.g., NaH) to form alkoxide first |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. libretexts.org To obtain the carboxylic acid derivative, 2-(2,2-diethoxyethoxy)acetic acid, a strong oxidizing agent is required in excess. chemguide.co.uk

Reaction Scheme: Oxidation of this compound

(Note: [O] represents the oxygen from a strong oxidizing agent like K₂Cr₂O₇/H₂SO₄)

This transformation is significant as it converts the neutral alcohol into an acidic functional group, which can then participate in a host of other reactions, such as amidation to form amides.

Transformation of the Acetal Functional Group

The diethyl acetal group serves as a protected form of an aldehyde. This protecting group is stable under basic and neutral conditions but can be readily transformed under acidic conditions. chemistrysteps.comnih.gov

The acetal functional group can be hydrolyzed in the presence of aqueous acid to yield the corresponding aldehyde, in this case, 2-(2-hydroxyethoxy)acetaldehyde, and two equivalents of ethanol (B145695). chemistrysteps.commasterorganicchemistry.com The reaction is an equilibrium process, and the hydrolysis is favored by the use of a large excess of water. chemistrysteps.comyoutube.com

The mechanism involves the protonation of one of the ethoxy groups, which then leaves as a molecule of ethanol. The resulting oxonium ion is attacked by water, and after deprotonation, a hemiacetal is formed. This process repeats with the second ethoxy group, ultimately leading to the formation of the aldehyde. chemistrysteps.com

Once the aldehyde functionality is unmasked, it can be used in a wide array of subsequent reactions characteristic of aldehydes. These include:

Oxidation: Further oxidation to a carboxylic acid.

Reduction: Reduction to a primary alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Aldol and Claisen-Schmidt Condensations: Formation of new carbon-carbon bonds.

Transacetalization allows for the exchange of the alkoxy groups of an acetal with a different alcohol in the presence of an acid catalyst. In the case of this compound, the two ethoxy groups can be replaced by reacting the compound with a different alcohol (R'-OH), particularly if the new alcohol is used in large excess or is part of a diol that can form a more stable cyclic acetal. This reaction is also reversible and driven by the reaction conditions.

Table 2: Key Transformations of the Acetal Group

| Reaction Type | Reactants | Product(s) | Reagents/Conditions |

|---|---|---|---|

| Hydrolysis | This compound + H₂O | 2-(2-Hydroxyethoxy)acetaldehyde + Ethanol | Aqueous Acid (e.g., HCl, H₂SO₄) |

| Transacetalization | This compound + Alcohol (R'-OH) | 2-(2,2-Dialkoxyethoxy)ethan-1-ol + Ethanol | Acid catalyst, Excess R'-OH |

| Cyclic Acetal Formation | This compound + Diol (e.g., Ethylene Glycol) | Cyclic Acetal Derivative + Ethanol | Acid catalyst, Heat |

Introduction of Complementary Functionalities for Multi-Component Systems

The derivatization reactions described above are instrumental in preparing this compound for integration into multi-component systems, such as polymers, surfactants, or complex molecular architectures. By converting the innate hydroxyl and protected aldehyde groups into other functionalities, the molecule can serve as a versatile linker or building block.

Ester and Ether Linkages: The formation of esters and ethers (Section 6.1.1) introduces linkages that can connect the molecule to polymer backbones or other molecular fragments. The resulting derivatives can be designed to have specific physical properties, such as altered solubility or thermal stability.

Carboxylic Acid Handle: Oxidation of the alcohol to a carboxylic acid (Section 6.1.2) provides a key functional "handle." This carboxylic acid can be activated and reacted with amines to form stable amide bonds or with alcohols to form esters, providing robust connections in larger assemblies.

Aldehyde for Bioconjugation and Cross-linking: The aldehyde, unmasked via hydrolysis (Section 6.2.1), is a valuable functional group for forming covalent bonds with nucleophiles. For example, it can react with primary amines on biomolecules to form imines (Schiff bases), which can be subsequently reduced to stable secondary amine linkages. This is a common strategy in bioconjugation.

By strategically employing these functionalization pathways, this compound can be tailored for specific applications that require precise molecular assembly and connectivity.

Click Chemistry Approaches for Advanced Conjugates

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes the use of highly efficient and reliable reactions that proceed under mild conditions. atdbio.comnih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. atdbio.comnih.gov The versatility and biocompatibility of this reaction have made it a staple in the synthesis of complex molecular conjugates. nih.govbroadpharm.com

To employ this compound in click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group. The primary alcohol of this compound serves as a convenient handle for introducing these functionalities.

Synthesis of Azide and Alkyne Derivatives:

A common strategy to introduce an azide group is through the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide. This two-step process is generally high-yielding.

Step 1: Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate, 2-(2,2-diethoxyethoxy)ethyl tosylate.

Step 2: Azidation: The resulting tosylate is then treated with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to yield 1-azido-2-(2,2-diethoxyethoxy)ethane .

Alternatively, to introduce a terminal alkyne, the hydroxyl group can be reacted with an alkyne-containing electrophile, such as propargyl bromide, in the presence of a base to form an ether linkage, resulting in 1-(2-(2,2-diethoxyethoxy)ethoxy)prop-2-yne .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Once the azide or alkyne derivative of this compound is synthesized, it can be readily conjugated with a complementary molecule (bearing an alkyne or azide, respectively) via CuAAC. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. broadpharm.com

This approach allows for the efficient conjugation of the diethoxyethoxyethyl moiety to a wide range of molecules, including biomolecules, polymers, and functional small molecules, to create advanced conjugates. The resulting triazole ring is highly stable and does not hydrolyze under biological conditions, making it an ideal linker. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Potential Application |

| 1-azido-2-(2,2-diethoxyethoxy)ethane | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-(2-(2,2-diethoxyethoxy)ethyl)-4-phenyl-1H-1,2,3-triazole | Model compound for reaction optimization |

| 1-(2-(2,2-diethoxyethoxy)ethoxy)prop-2-yne | Benzyl Azide | Cu(I)Br | 1-benzyl-4-((2-(2,2-diethoxyethoxy)ethoxy)methyl)-1H-1,2,3-triazole | Functionalized building block |

| Azide-functionalized biomolecule | 1-(2-(2,2-diethoxyethoxy)ethoxy)prop-2-yne | CuSO₄, THPTA | Biomolecule-triazole-PEG-acetal conjugate | Bioconjugation, Drug delivery |

This table presents hypothetical reaction examples based on established CuAAC chemistry, as specific experimental data for this compound derivatives in this context is not widely published.

Coupling Reactions for Complex Molecular Architectures

Beyond click chemistry, the hydroxyl group of this compound is a versatile functional handle for various coupling reactions, enabling the construction of more complex molecular architectures through the formation of ether and ester linkages.

Etherification Reactions:

Ether bonds can be formed by reacting the alkoxide of this compound (generated by treatment with a strong base like sodium hydride) with an alkyl halide. This Williamson ether synthesis is a classic and reliable method for building larger molecules. For instance, coupling with a functionalized alkyl halide can introduce new reactive sites or specific properties to the molecule.

Esterification Reactions:

Esterification provides another powerful route to creating complex structures. The hydroxyl group of this compound can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form esters.

Fischer-Speier Esterification: Direct reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) can form the corresponding ester, although this reaction is reversible and may require removal of water to drive it to completion.

Reaction with Acyl Chlorides: A more reactive and generally irreversible method involves the reaction with an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. This is often the preferred method for its high yield and mild reaction conditions.

These esterification strategies are particularly useful for attaching the 2-(2,2-diethoxyethoxy)ethyl moiety to bioactive molecules containing carboxylic acid groups, or for creating building blocks for polyesters.

| Starting Material | Coupling Partner | Reaction Type | Key Reagents | Product Type | Potential Application |

| This compound | Propargyl bromide | Etherification | NaH | Alkyne-terminated ether | Building block for click chemistry |

| This compound | Acetyl chloride | Esterification | Pyridine | Acetate ester | Protection of hydroxyl group |

| This compound | Adipoyl chloride | Esterification | Triethylamine | Polyester building block | Polymer synthesis |

| This compound | Biotin-COOH | Esterification | DCC, DMAP | Biotinylated conjugate | Bioconjugation and detection |

This table illustrates potential coupling reactions. Specific reaction conditions would need to be optimized for each substrate pair.

Analytical Methodologies for Quantifying 2 2,2 Diethoxyethoxy Ethan 1 Ol in Complex Chemical Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(2,2-diethoxyethoxy)ethan-1-ol and related glycol ethers. It allows for the separation of the target analyte from a mixture of other components, which is essential for accurate quantification.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

A common approach involves direct injection of the sample, often after a simple dilution step. For more complex matrices, a sample preparation step such as Soxhlet or ultrasonic extraction may be employed. google.com The choice of GC column is critical for achieving good separation. Polar columns are often selected for the analysis of glycol ethers. google.com

Flame Ionization Detector (FID) is a robust and widely used detector for GC. It offers good sensitivity for most organic compounds, including this compound. The detector's response is proportional to the mass of carbon atoms entering the flame, making it a reliable quantitative tool. GC-FID methods are frequently employed for determining glycol ethers in various samples. who.intnih.gov For instance, the analysis of related glycol ethers like ethylene (B1197577) glycol and diethylene glycol in polyethylene (B3416737) glycol 400 is performed using GC with a packed column injector and an FID. perkinelmer.comperkinelmervietnam.vn

Mass Spectrometry (MS) coupled with GC provides a higher level of selectivity and structural information compared to FID. who.int GC-MS analysis identifies compounds based on their mass spectra, which serve as a chemical fingerprint. This is particularly useful for confirming the identity of this compound in complex mixtures and for differentiating it from isomers. restek.comlabrulez.com The fragmentation pattern of this compound in the mass spectrometer allows for its unambiguous identification. nih.govresearchgate.net For trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity, allowing for quantification at very low levels, such as in the analysis of ethylene oxide and its derivatives in food products. thermofisher.com

Table 1: GC Parameters for Glycol Ether Analysis

| Parameter | Typical Setting | Reference |

| Injector Temperature | 180 - 250 °C | google.com |

| Carrier Gas | High Purity Nitrogen or Helium | google.comshimadzu.com |

| Flow Rate | 0.8 - 1.5 mL/min | google.com |

| Column Type | Polar (e.g., cyanopropylphenyl-based) | google.comrestek.com |

| Detector | FID or MS | who.intrestek.com |

While GC is suitable for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) becomes a valuable alternative, particularly for non-volatile derivatives or when the sample matrix is not amenable to GC. who.intsielc.com

For compounds like glycol ethers that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. who.int This process involves reacting the analyte with a labeling agent to produce a derivative that is easily detectable. For example, a reversed-phase HPLC method with fluorescence detection after derivatization with 1-anthroylnitrile has been used for the trace detection of 2-butoxyethanol. who.int Similarly, derivatization with benzoyl chloride allows for the trace determination of glycols by HPLC with UV detection. upce.cznih.govacs.org

The separation in HPLC is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.comsielc.com

Table 2: HPLC Method Parameters

| Parameter | Typical Setting | Reference |

| Column | Reverse-phase (e.g., C18) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water (often with acid modifier) | sielc.comsielc.com |

| Detection | UV-Vis or Fluorescence (after derivatization) | who.intupce.cz |

| Derivatizing Agent | Benzoyl chloride, 1-anthroylnitrile | who.intupce.cz |

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of this compound, especially for trace analysis in less complex samples.

Direct UV-Vis spectroscopic analysis of this compound is generally not feasible due to its lack of a significant chromophore. However, after derivatization to introduce a chromophoric group, UV-Vis spectroscopy can be a viable quantitative method. nih.gov The derivatized product will absorb light at a specific wavelength, and the absorbance is proportional to the concentration of the analyte. For instance, after derivatization of glycols with benzoyl chloride, the resulting benzoyl esters can be detected by UV spectroscopy at around 237 nm. upce.cznih.govacs.org This approach has been shown to have limits of detection in the low mg/L range. nih.govacs.org

Fluorescence spectroscopy is known for its high sensitivity and selectivity. mdpi.com Similar to UV-Vis spectroscopy, native this compound is not fluorescent. Therefore, derivatization with a fluorescent tag is required. This technique can provide very low detection limits, making it suitable for trace analysis. who.int The choice of the derivatizing agent and the excitation and emission wavelengths are critical for method development. mdpi.com While direct applications for this compound are not extensively documented, the principles of fluorescence spectroscopy have been applied to the analysis of other alcohols and related compounds in various matrices. rsc.orgmdpi.comresearchgate.net For example, time-dependent fluorescence intensity changes have been used to detect methanol (B129727) in ethanol (B145695). rsc.org

Interlaboratory Comparisons and Method Validation for Chemical Analysis

To ensure the reliability and comparability of analytical results, interlaboratory comparisons and rigorous method validation are essential. nist.gov Method validation, as per guidelines from organizations like the International Conference on Harmonisation (ICH), establishes that an analytical procedure is suitable for its intended purpose. nih.gov This involves evaluating parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net

Interlaboratory studies, where the same samples are analyzed by multiple laboratories, are crucial for assessing the reproducibility of a method and identifying any potential biases. nist.gov Such comparisons have been conducted for the quantitative analysis of individual compounds in both simple and complex mixtures, providing valuable data on the performance of different analytical techniques. nist.gov For the analysis of glycol ethers, this ensures that data generated by different laboratories for regulatory or quality control purposes are consistent and reliable. The validation of a GC method for determining residual solvents in a pharmaceutical, for example, demonstrated good recovery and precision, highlighting the robustness of the analytical procedure. researchgate.net

Future Research Directions and Emerging Applications of 2 2,2 Diethoxyethoxy Ethan 1 Ol

Integration in Advanced Catalysis and Reaction Engineering

The dual functionality of 2-(2,2-diethoxyethoxy)ethan-1-ol presents a compelling case for its exploration in advanced catalysis and reaction engineering. While direct catalytic applications of this specific molecule are not yet widely reported, its structural motifs suggest several promising research directions.

As a Bifunctional Ligand or Precursor: The presence of both a hydroxyl group and ether oxygens allows the molecule to act as a potential ligand for metal catalysts. The hydroxyl group can be deprotonated to form an alkoxide, which can coordinate to a metal center, while the ether linkages can provide additional coordination sites. This could be particularly relevant in the design of catalysts for polymerization reactions or fine chemical synthesis. For instance, functional poly(2-ethyl-2-oxazoline) (PEtOx) containing homo- and block copolymers are being investigated for various applications, and the synthesis of such polymers often involves functional initiators. vt.edu The structure of this compound makes it a candidate for incorporation into such polymer chains.

In Phase-Transfer Catalysis: Glycol ethers, in general, are known to have applications in phase-transfer catalysis due to their ability to solubilize both aqueous and organic phases. chemicalbook.com Phase-transfer catalysts (PTCs) are crucial in enabling reactions between immiscible reactants, which can lead to faster reaction rates, higher yields, and the avoidance of hazardous solvents. chemicalbook.com The amphiphilic nature of this compound could be harnessed in this context, potentially as a catalyst itself or as a component of a more complex catalytic system. Research in asymmetric phase-transfer catalysis is a rapidly developing field, with a continuous search for new and effective catalysts. chemicalbook.com

As a Reactive Solvent: The compound's high boiling point and good solvency for a range of organic molecules suggest its use as a reaction medium. researchgate.net Furthermore, its hydroxyl group can participate in reactions, making it a "reactive solvent." For example, in acid-catalyzed reactions, the hydroxyl group could participate in transesterification or etherification reactions. The acetal (B89532) group, while generally stable under basic and neutral conditions, can be hydrolyzed under acidic conditions, a reactivity that could be exploited in controlled release or tandem reaction sequences. nih.govrsc.org

Catalytic Conversion to Value-Added Chemicals: The catalytic dehydration and etherification of alcohols are important industrial processes. Research into the catalytic conversion of various alcohols, including long-chain and branched alcohols, over catalysts like tungstated zirconia is ongoing. v-mr.biz this compound could be a substrate for such reactions, potentially leading to the formation of novel ethers with interesting properties. Additionally, new methods for the direct synthesis of ethers from alcohols and aldehydes are being developed, showcasing the ongoing innovation in ether synthesis. nih.gov

Exploration of Bio-Inspired Materials Leveraging the Compound's Structure (excluding biological activity/human trials)

The structure of this compound contains elements that are reminiscent of biological molecules, suggesting its potential as a building block for novel bio-inspired materials.

Component of Biocompatible Polymers: The ethylene (B1197577) glycol unit is a well-known component of biocompatible polymers like poly(ethylene glycol) (PEG). PEG is widely used in biomedical applications due to its ability to reduce non-specific protein adsorption and improve the circulation time of drug delivery systems. youtube.com By incorporating this compound into polymer backbones, it may be possible to create new materials with tailored biocompatibility and functionality. For example, random copolymers of ethylene oxide and allyl glycidyl (B131873) ether have been prepared to create a modular synthetic platform for bioconjugation. nih.gov The hydroxyl group of this compound could be used as an initiation site for polymerization, or the entire molecule could be incorporated as a monomer.

Amphiphilic Structures for Self-Assembly: The combination of a hydrophilic alcohol and a more hydrophobic diethoxyethyl group gives this compound an amphiphilic character. This property could be exploited in the design of self-assembling systems, such as micelles or vesicles. By modifying the molecule, for instance, by attaching a long alkyl chain, more pronounced amphiphilicity could be achieved, leading to the formation of ordered nanostructures in solution. These structures could find applications in encapsulation or as templates for the synthesis of other materials.

Functional Surface Coatings: The hydroxyl group provides a reactive handle for grafting the molecule onto surfaces, thereby modifying their properties. For example, it could be used to create surfaces that resist biofouling, a common problem in marine applications and medical implants. The ethylene glycol chain is known to be effective in preventing the adhesion of microorganisms and proteins.

Degradable Materials: The acetal linkage in this compound is susceptible to hydrolysis under acidic conditions. nih.govrsc.org This feature could be used to design materials that are stable under normal physiological conditions but degrade in acidic environments, such as those found in tumors or lysosomes. This could be advantageous for applications like controlled-release systems. For example, cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond has been synthesized for potential biomedical applications. hsh-chemie.com A similar concept could be applied using the acid-labile acetal group.

| Potential Bio-inspired Application | Relevant Structural Feature | Research Direction |

| Biocompatible Polymers | Ethylene glycol backbone | Incorporation as a monomer or initiator in polymerization. |

| Self-Assembling Systems | Amphiphilic nature | Synthesis of derivatives with enhanced amphiphilicity. |

| Anti-Fouling Surfaces | Ethylene glycol chain and hydroxyl group | Grafting onto surfaces to prevent bio-adhesion. |

| Degradable Materials | Acid-labile acetal linkage | Design of polymers that degrade under specific pH conditions. |

Development of Sustainable Production Methods and Circular Economy Principles for Chemical Synthesis

The production of chemicals is increasingly being viewed through the lens of sustainability and the circular economy. This involves developing greener synthesis routes, utilizing renewable feedstocks, and designing processes that minimize waste. chemiehoch3.de

Green Synthesis Routes: Traditional synthesis methods for glycol ethers can involve harsh conditions and hazardous reagents. A known synthesis for this compound involves the reaction of ethylene glycol with 2-bromo-1,1-diethoxy-ethane in the presence of potassium hydroxide. rsc.org Future research should focus on developing greener alternatives, such as using solid acid or base catalysts that can be easily recovered and reused, thereby minimizing waste. ieep.eu For example, a green process for the synthesis of diethylene glycol monoethyl ether using an environmentally friendly solid acid catalyst has been reported. ieep.eu Similar principles could be applied to the synthesis of this compound.

Renewable Feedstocks: The building blocks of this compound, namely ethylene glycol and ethanol (B145695) (which can be derived from acetaldehyde), can potentially be sourced from biomass. laballey.combldpharm.com Bio-ethanol is already produced on a large scale through the fermentation of sugars. Ethylene glycol can also be produced from biomass-derived sugars. By utilizing renewable feedstocks, the carbon footprint of the chemical can be significantly reduced. Research into the efficient conversion of biomass into these platform chemicals is a key area of sustainable chemistry.

Circular Economy Strategies: The principles of a circular economy aim to eliminate waste and keep materials in use for as long as possible. For a solvent like this compound, this could involve:

Recycling and Reuse: Developing methods to recover and purify the solvent after use, allowing it to be reused in the same or different processes.

Designing for Degradation: As mentioned earlier, the acetal linkage offers a potential route for controlled degradation. Designing products where the solvent is intended to break down into non-toxic components after its useful life would be a valuable circular economy approach.

Waste Valorization: Exploring the use of waste streams from other industrial processes as feedstocks for the synthesis of this compound.

| Sustainability Aspect | Current Status/Related Research | Future Direction for this compound |

| Green Synthesis | Use of solid acid catalysts for related glycol ethers. ieep.eu | Development of catalytic routes using recoverable and reusable catalysts. |

| Renewable Feedstocks | Bio-ethanol and bio-ethylene glycol are available. | Integration of biomass-derived feedstocks into the synthesis pathway. |

| Circular Economy | General principles for solvent recycling and reuse are established. chemiehoch3.de | Designing closed-loop systems for recovery and exploring triggered degradation. |

Theoretical Predictions for Novel Reactivity and Applications in Niche Chemical Fields

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications.

Conformational Analysis and Solvent Properties: The flexibility of the ethylene glycol chain and the presence of multiple oxygen atoms suggest that this compound can adopt various conformations. Theoretical studies could elucidate the preferred conformations in different environments (e.g., in the gas phase, in non-polar solvents, and in aqueous solution). This information is crucial for understanding its physical properties, such as viscosity and boiling point, and its behavior as a solvent. Computational studies have been performed on related glycol ethers to understand their molecular interactions. chemiehoch3.de

Coordination Chemistry and Ligand Design: As mentioned in the catalysis section, this compound has the potential to act as a ligand. Theoretical modeling could be used to predict its binding affinity to various metal ions and the geometry of the resulting metal complexes. This could guide the development of new catalysts for specific reactions.

Exploration of Niche Applications: Theoretical predictions could also suggest novel applications in niche chemical fields. For example, the molecule's ability to form hydrogen bonds and its specific shape might make it a suitable candidate for use in molecular recognition or as a template in the synthesis of porous materials. Its use as a solvent in the synthesis of nanoparticles is another area where its properties could be tailored. The acetal group is a well-known protecting group in organic synthesis, and the bifunctional nature of this molecule could lead to its use in complex multi-step syntheses. nih.govrsc.org

Q & A

Basic: What are the recommended handling and storage protocols for 2-(2,2-Diethoxyethoxy)ethan-1-ol to ensure laboratory safety?

Answer:

this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hygroscopic degradation . Avoid exposure to heat, sparks, or static discharge, as the compound may form flammable vapors. Use explosion-proof electrical equipment in storage areas and ensure adequate ventilation during handling. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Spills should be absorbed with inert materials like sand or vermiculite and disposed of as hazardous waste .

Basic: What are the key physical and chemical properties of this compound relevant to its use in organic synthesis?

Answer:

The compound has a molecular formula of C₈H₁₈O₄ and a molecular weight of 194.22 g/mol (calculated). Key properties include:

- Solubility : Miscible with polar solvents like ethanol and chloroform but poorly soluble in water due to its ethoxyethoxy groups .

- Boiling Point : Estimated >200°C (based on analogs like diethylene glycol ethyl ether) .

- Stability : Hydrolytically stable under anhydrous conditions but may degrade in acidic or aqueous environments .

These properties make it suitable as a solvent or intermediate in multi-step syntheses requiring controlled polarity .

Advanced: How can researchers optimize the synthesis of this compound derivatives for application in PROTACs development?

Answer:

Derivatization often involves coupling the hydroxyl group with electrophilic partners. For example, in PROTAC synthesis, the alcohol can be converted to a leaving group (e.g., tosylate) for nucleophilic substitution with amine-containing linkers. Flash column chromatography (gradient: 0–20% methanol in DCM) achieves >85% purity . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) is critical. Optimize stoichiometry and temperature (typically 50–80°C) to minimize side reactions like ether cleavage .

Advanced: What computational methods are employed to predict the stability and reactivity of this compound in complex reaction environments?

Answer:

Quantum chemistry calculations (e.g., density functional theory, DFT) and Quantitative Structure-Property Relationship (QSPR) models predict bond dissociation energies and reactive sites. For instance, the ethoxyethoxy chain’s conformational flexibility reduces steric hindrance, favoring nucleophilic attack at the terminal hydroxyl group . Neural network-based tools (e.g., CC-DPS) analyze thermodynamic stability, suggesting optimal reaction conditions (e.g., pH 7–9 for aqueous stability) .

Advanced: How does the presence of ethoxyethoxy groups influence the solvation properties and reactivity of this compound in aqueous vs. non-polar solvents?

Answer:

The ethoxyethoxy groups enhance solubility in non-polar solvents (logP ~0.8) while retaining limited water miscibility (~24 g/L at 25°C) due to hydrogen bonding . In aqueous media, the compound forms micellar aggregates above critical micelle concentration (CMC), which can stabilize hydrophobic reactants. In non-polar solvents (e.g., toluene), it acts as a phase-transfer catalyst, facilitating reactions like Suzuki couplings .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies ethoxyethoxy protons (δ 3.5–3.7 ppm) and hydroxyl resonance (δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 195.123 .

- Chromatography : HPLC with UV detection (λ = 210 nm) quantifies purity (>98% for synthetic batches) .

- FT-IR : O-H stretching (3200–3400 cm⁻¹) and C-O-C bands (1100–1250 cm⁻¹) validate functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.